molecular formula C17H15BrO B12615159 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol CAS No. 921195-45-1

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol

Cat. No.: B12615159
CAS No.: 921195-45-1
M. Wt: 315.2 g/mol
InChI Key: AOEQZASVIRHNIX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is an organic compound characterized by the presence of a bromophenyl group and a phenyl group attached to a penta-2,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the use of Grignard reagents, where the bromophenyl group is introduced through a Grignard reaction followed by subsequent functionalization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is unique due to its penta-2,4-dien-1-ol backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

921195-45-1

Molecular Formula

C17H15BrO

Molecular Weight

315.2 g/mol

IUPAC Name

5-(4-bromophenyl)-4-phenylpenta-2,4-dien-1-ol

InChI

InChI=1S/C17H15BrO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2

InChI Key

AOEQZASVIRHNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C=CCO

Origin of Product

United States

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